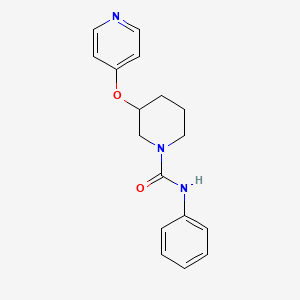

![molecular formula C20H17N3O B6425388 (2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-phenylprop-2-enamide CAS No. 2035001-45-5](/img/structure/B6425388.png)

(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-phenylprop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of bipyridine, which is a type of organic compound with a structure that includes two pyridine rings connected by a single bond . Bipyridine molecules can attach to gold electrodes in two different binding geometries, resulting in double-step molecular plateaus .

Synthesis Analysis

While specific synthesis methods for this compound are not available, bipyridine-based compounds have been synthesized using various methods. For instance, the process optimization of 4,4-bipyridine based metal organic framework (MOF) synthesis by twin screw extrusion has been investigated .Molecular Structure Analysis

Bipyridine molecules can attach to gold electrodes in two different binding geometries . At a smaller electrode separation, the molecule binds on the side of the metallic junction, such that both the nitrogen linker and the aromatic ring are electronically coupled to the metal electrode .Chemical Reactions Analysis

The rate of a reaction can be expressed either in terms of the decrease in the amount of a reactant or the increase in the amount of a product per unit time . Relations between different rate expressions for a given reaction are derived directly from the stoichiometric coefficients of the equation representing the reaction .Physical And Chemical Properties Analysis

Physical properties include color, density, hardness, and more . Chemical properties refer to a substance’s ability to undergo changes that transform it into different substances .Wissenschaftliche Forschungsanwendungen

BMPEA has been studied for its potential therapeutic applications. It has been studied as an antidepressant, as it has been shown to modulate the release of neurotransmitters such as serotonin and norepinephrine. BMPEA has also been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor, and as an inhibitor of the enzyme monoamine oxidase A ((2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-phenylprop-2-enamide).

Wirkmechanismus

The mechanism of action of BMPEA is not fully understood. However, it is thought to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety. BMPEA is also thought to act as an inhibitor of the enzyme monoamine oxidase A ((2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-phenylprop-2-enamide), which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine.

Biochemical and Physiological Effects

The biochemical and physiological effects of BMPEA have not been extensively studied. However, it has been suggested that BMPEA may have antidepressant-like effects, as it has been shown to modulate the release of neurotransmitters such as serotonin and norepinephrine. BMPEA has also been shown to act as an agonist of the serotonin 5-HT2A receptor, and as an inhibitor of the enzyme monoamine oxidase A (this compound).

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using BMPEA in laboratory experiments include its relatively low cost, its ease of synthesis, and its stability in solution. The main limitation of using BMPEA in laboratory experiments is the lack of detailed information available about its mechanism of action and biochemical and physiological effects.

Zukünftige Richtungen

Future research on BMPEA should focus on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In particular, further research should be conducted to elucidate the exact mechanism of action of BMPEA, as well as its potential to act as an antidepressant and modulate the release of neurotransmitters. In addition, further research should be conducted to explore the potential of BMPEA to act as an agonist of the serotonin 5-HT2A receptor, and as an inhibitor of the enzyme monoamine oxidase A ((2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-phenylprop-2-enamide). Finally, further research should explore the potential therapeutic applications of BMPEA, such as its potential to act as an antidepressant or to modulate the release of neurotransmitters.

Synthesemethoden

The synthesis of BMPEA has been reported in several studies. The most commonly used method involves the reaction of 2,4'-bipyridine-4-carbaldehyde with 3-phenylprop-2-enamide. This reaction is conducted in the presence of an acid catalyst, such as sulfuric acid, and is typically carried out at a temperature of around 100°C. The reaction yields BMPEA as a white solid product.

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-3-phenyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O/c24-20(7-6-16-4-2-1-3-5-16)23-15-17-8-13-22-19(14-17)18-9-11-21-12-10-18/h1-14H,15H2,(H,23,24)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUCDYHVJALGQB-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B6425312.png)

![3-[(3-chloropyridin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B6425319.png)

![3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B6425325.png)

![2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine](/img/structure/B6425328.png)

![3-(3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6425338.png)

![5-chloro-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6425347.png)

![3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide](/img/structure/B6425355.png)

![2,4-dimethyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6425361.png)

![4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine](/img/structure/B6425369.png)

![N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide](/img/structure/B6425394.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{3-[4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl]azetidin-1-yl}pyrimidine](/img/structure/B6425401.png)

![5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6425404.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B6425409.png)